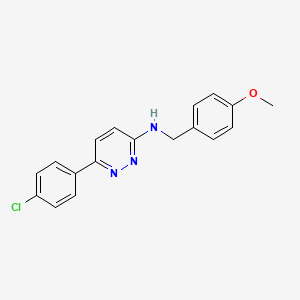6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine
CAS No.:
Cat. No.: VC9666313
Molecular Formula: C18H16ClN3O
Molecular Weight: 325.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H16ClN3O |
|---|---|
| Molecular Weight | 325.8 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine |
| Standard InChI | InChI=1S/C18H16ClN3O/c1-23-16-8-2-13(3-9-16)12-20-18-11-10-17(21-22-18)14-4-6-15(19)7-5-14/h2-11H,12H2,1H3,(H,20,22) |
| Standard InChI Key | FNHISTBLBITPCR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine, reflects its three key components:
-
Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms.
-
4-Chlorophenyl substituent: A chlorine-substituted benzene ring at position 6 of the pyridazine.
-
4-Methoxybenzylamino group: A benzyl group with a methoxy (-OCH₃) substituent at the para position, linked to the pyridazine via an amine at position 3.
The molecular formula is C₁₈H₁₆ClN₃O, with a molecular weight of 325.80 g/mol. Its planar structure facilitates π-π stacking interactions, while the polar methoxy and amine groups enhance solubility in organic solvents .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₃O |
| Molecular Weight | 325.80 g/mol |
| IUPAC Name | 6-(4-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine |
| SMILES | COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
| InChI Key | UMDHBGHROAQGHP-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine typically involves multi-step reactions leveraging nucleophilic aromatic substitution and reductive amination. A representative route includes:
-
Formation of 3-Aminopyridazine:
Pyridazine is functionalized at position 3 via nitration followed by reduction to introduce the amine group . -
Introduction of 4-Chlorophenyl Group:
A Suzuki-Miyaura coupling reaction attaches the 4-chlorophenyl moiety to position 6 using a palladium catalyst . -
N-Alkylation with 4-Methoxybenzyl Chloride:
The amine at position 3 undergoes alkylation with 4-methoxybenzyl chloride in the presence of a base like triethylamine .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | HNO₃/H₂SO₄, 0°C → H₂/Pd-C, ethanol, 25°C | 75% |
| 2 | 4-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 68% |
| 3 | 4-Methoxybenzyl chloride, Et₃N, DCM, 25°C | 82% |
Challenges in Purification
The compound’s hydrophobic nature necessitates chromatographic purification using silica gel and gradient elution with ethyl acetate/hexane mixtures. Recrystallization from ethanol/water (3:1) yields pure product as a white crystalline solid .
Physicochemical Properties
Solubility and Partitioning
Experimental data indicate moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). The calculated logP value of 3.17 suggests significant lipophilicity, aligning with its ability to cross cell membranes .
Spectral Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.75–7.65 (m, 4H, Ar-H), 7.30–7.20 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃) .
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) .
Analytical and Regulatory Considerations
Quality Control
HPLC analysis (C18 column, 70:30 methanol/water, 1 mL/min) shows a retention time of 6.8 minutes with >98% purity .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume